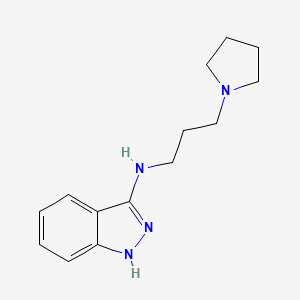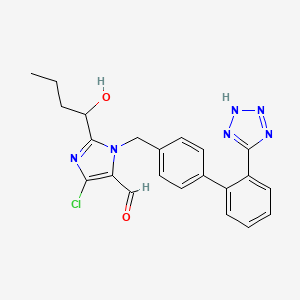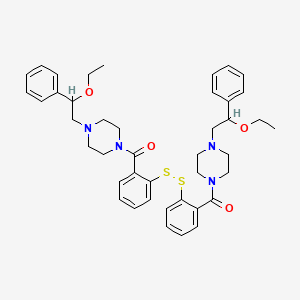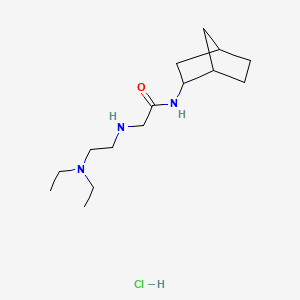
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- is a nitrogen-containing heterocyclic compound. It features an indazole core, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
准备方法
The synthesis of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- can be achieved through various methods. One common approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . Another method includes reductive cyclization reactions and the synthesis of 2H-indazoles via consecutive formation of C-N and N-N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods often employ these catalytic processes to ensure high yields and minimal byproducts.
化学反应分析
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the indazole ring are replaced by other nucleophiles. Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents like DMSO, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reagents and conditions used.
科学研究应用
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a hinge-binding fragment in tyrosine kinase inhibitors, effectively binding to the hinge region of the enzyme and inhibiting its activity . This interaction disrupts the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
相似化合物的比较
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- can be compared with other similar compounds, such as:
1H-Indazol-3-amine: A simpler indazole derivative with similar biological activities but lacking the pyrrolidinylpropyl group.
5-Aminoindazole: Another indazole derivative with potential biological activities, used in various synthetic applications.
Indazole-5-carboxaldehyde: A compound used in the synthesis of more complex indazole derivatives. The uniqueness of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility compared to other indazole derivatives.
属性
CAS 编号 |
82819-13-4 |
|---|---|
分子式 |
C14H20N4 |
分子量 |
244.34 g/mol |
IUPAC 名称 |
N-(3-pyrrolidin-1-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H20N4/c1-2-7-13-12(6-1)14(17-16-13)15-8-5-11-18-9-3-4-10-18/h1-2,6-7H,3-5,8-11H2,(H2,15,16,17) |
InChI 键 |
JZMAFMWIMRRBKR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCNC2=NNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)





